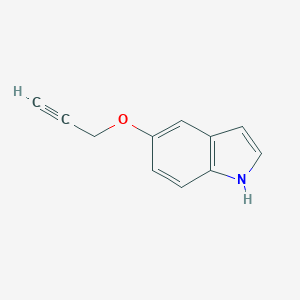
5-(Prop-2-ynynloxy)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Prop-2-ynynloxy)indole is an organic compound that features an indole core substituted with a propargyloxy group at the 5-position Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Prop-2-ynynloxy)indole typically involves the following steps:
Starting Material: The synthesis begins with indole, which is commercially available or can be synthesized from aniline and ethylene glycol.
Propargylation: The indole is then subjected to a propargylation reaction. This involves the reaction of indole with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up the process to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Prop-2-ynynloxy)indole can undergo various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propargyloxy group can be reduced to form saturated or partially saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Cycloaddition: The propargyloxy group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids.
Cycloaddition: Azides in the presence of copper(I) catalysts.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Saturated or partially saturated indole derivatives.
Eigenschaften
CAS-Nummer |
153969-91-6 |
|---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5-prop-2-ynoxy-1H-indole |
InChI |
InChI=1S/C11H9NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h1,3-6,8,12H,7H2 |
InChI-Schlüssel |
UOMBOZOHHCAYNA-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2 |
Kanonische SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2 |
Synonyme |
5-(prop-2-ynynloxy)indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















